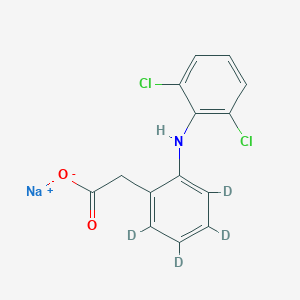

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Vue d'ensemble

Description

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a sodium salt form of the nonsteroidal anti-inflammatory drug diclofenac, which is used to treat pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, and has been used to study the role of COX enzymes in inflammation and fever. Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) has been studied in numerous scientific research applications, and has become a valuable tool in the laboratory for biochemical and physiological studies.

Applications De Recherche Scientifique

Solubility Characteristics

Diclofenac, including its sodium salt form, has been studied for its solubility in water, revealing insights into its various solid forms characterized by thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction (Llinàs et al., 2007).

Interaction with Micelles

Research has shown how diclofenac sodium interacts with cationic micelles, which are aggregates of surfactants. This interaction is vital for understanding the solubilization and bioavailability of the drug, as micelles can be used as drug delivery vehicles (Alzahrani & Patel, 2021).

Binding Agents in Tablet Formulation

The effects of various binding agents on tablet hardness and release rate profiles of diclofenac sodium tablets have been studied, highlighting the role of different compounds in drug formulation and release mechanisms (Nagadivya, 2016).

Design of Non-Ulcerogenic Derivatives

Research into developing derivatives of diclofenac acid, aiming to reduce gastrointestinal toxicities associated with nonsteroidal anti-inflammatory drugs (NSAIDs), has led to the synthesis of new compounds with significant anti-inflammatory and analgesic activities (Bhandari et al., 2008).

Environmental Impact

Studies have explored the environmental impact of diclofenac sodium, such as its biodegradation by actinobacteria and the effect on the ecosystem, emphasizing the drug's environmental footprint (Tyumina et al., 2019).

Anticancer Studies

Research on diclofenac sodium has also extended into anticancer studies, exploring the potential of diclofenac and its complexes in treating cancer, thus expanding its applications beyond pain and inflammation management (Shah et al., 2019).

Photocatalytic Degradation

The potential of photocatalytic degradation of diclofenac sodium under visible light using cobalt and tungsten oxide nanocomposites has been investigated, indicating an approach for environmental remediation of drug pollutants (Malefane et al., 2020).

Pharmaceutical Technology Evolution

Advancements in pharmaceutical technology have been applied to diclofenac, leading to the creation of novel drug products with improved clinical utility, showing the evolution of drug formulations for better efficacy and tolerability (Altman et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of Diclofenac-d4 (sodium) are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac-d4 (sodium) exerts its action by inhibiting the synthesis of prostaglandins. It does this by inhibiting COX-1 and COX-2 enzymes with relative equipotency . The pharmacologic activity of diclofenac goes beyond cox inhibition and includes multimodal and, in some instances, novel mechanisms of action .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by Diclofenac-d4 (sodium) affects the biochemical pathway that leads to the production of prostaglandins . This results in decreased formation of prostaglandin precursors, thereby reducing inflammation and pain . Additionally, research suggests that diclofenac can inhibit the thromboxane-prostanoid receptor, affect arachidonic acid release and uptake, inhibit lipoxygenase enzymes, and activate the nitric oxide-cGMP antinociceptive pathway .

Pharmacokinetics

Diclofenac-d4 (sodium) is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose . Diclofenac is eliminated following biotransformation to glucoroconjugated and sulphate metabolites which are excreted in urine .

Result of Action

The inhibition of prostaglandin synthesis by Diclofenac-d4 (sodium) results in decreased inflammation and pain . This makes it an effective treatment for conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

Diclofenac-d4 (sodium) is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . The presence of diclofenac in the environment can interrupt the natural ecosystem and induce high toxicity in non-target organisms . Therefore, the environmental factors can influence the action, efficacy, and stability of Diclofenac-d4 (sodium).

Propriétés

IUPAC Name |

sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHWPUGNDIVLNH-QOJBZNDNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635725 | |

| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac-d4 (sodium) | |

CAS RN |

154523-54-3 | |

| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

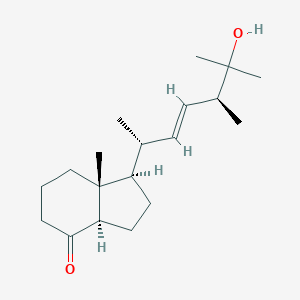

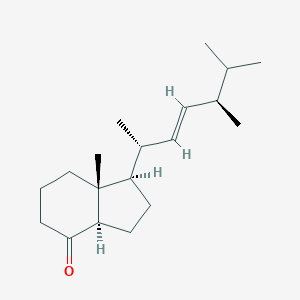

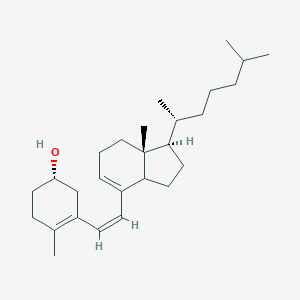

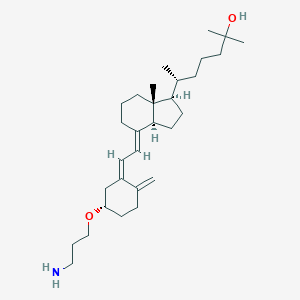

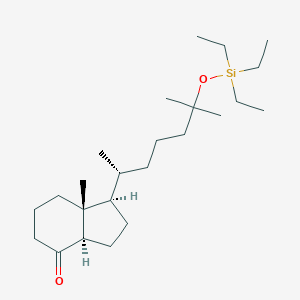

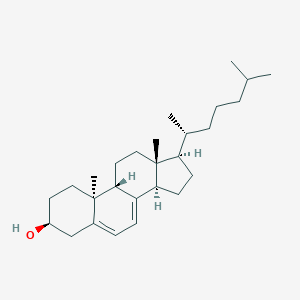

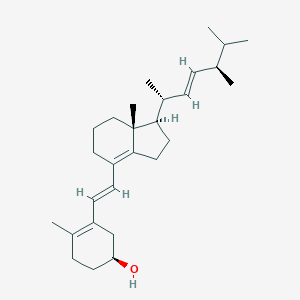

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)

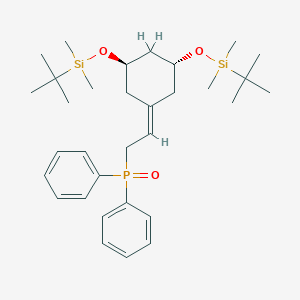

![Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B196362.png)

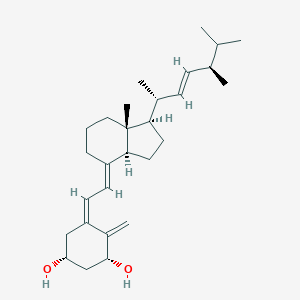

![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B196363.png)

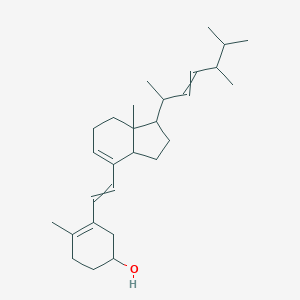

![(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B196365.png)